molecular formula C14H8Cl2N2O2 B2734936 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione CAS No. 320422-00-2

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2734936
CAS No.: 320422-00-2
M. Wt: 307.13
InChI Key: ROGGDKGWFBJEND-UHFFFAOYSA-N
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Description

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a dichloroaniline group attached to an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dichloroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A precursor used in the synthesis of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione.

    Phthalic Anhydride: Another precursor used in the synthesis.

    Other Isoindole Derivatives: Compounds with similar isoindole structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of a dichloroaniline group and an isoindole dione structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-(2,4-Dichloroanilino)-1H-isoindole-1,3(2H)-dione, commonly referred to as a derivative of isoindole-1,3-dione, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

  • Molecular Formula : C14H8Cl2N2O2
  • Molecular Weight : 307.13 g/mol
  • CAS Number : 320422-00-2
  • Physical Properties :
    • Boiling Point: Predicted at approximately 586.1 °C
    • Density: 1.529 g/cm³

Biological Activity Overview

Research has indicated that isoindole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. The presence of halogen substituents, such as dichloro groups in this compound, enhances its biological efficacy.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoindole derivatives. For instance, a study evaluating the effects of various isoindole compounds on A549 lung adenocarcinoma cells demonstrated notable inhibitory effects on cell viability. The study reported IC50 values for two specific compounds derived from isoindole-1,3-dione:

CompoundIC50 (μM)Cell Line
Compound 3114.25A549
Compound 4116.26A549

These findings suggest that the tested compounds possess considerable potential as anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. For example, studies have indicated that isoindole derivatives may function as tyrosine kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer properties, isoindole derivatives have also been evaluated for their antimicrobial effects. Research shows that halogenated isoindoles can exhibit enhanced activity against various bacterial strains and fungi. The introduction of dichloroanilino moieties has been linked to improved potency against pathogens, making these compounds valuable in the development of new antimicrobial agents .

In Vivo Studies

In vivo studies using xenograft models have further elucidated the therapeutic potential of these compounds. In one study involving nude mice implanted with A549-Luc cells, treatment with isoindole derivatives resulted in significant tumor size reduction compared to control groups. Mice treated with these compounds showed improved survival rates and reduced tumor burden over a monitoring period of 60 days .

Toxicological Assessments

Toxicological evaluations are critical in assessing the safety profile of new compounds. Studies have shown that while isoindole derivatives can be effective against cancer cells, they also require careful evaluation for potential toxicity to normal tissues. Histopathological analyses conducted on treated mice indicated manageable toxicity levels, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

2-(2,4-dichloroanilino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(18)20/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGDKGWFBJEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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